molecular formula C18H30N2 B13950363 3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine

3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine

Cat. No.: B13950363
M. Wt: 274.4 g/mol
InChI Key: UFFURBJZEJEQCV-UHFFFAOYSA-N
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Description

3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is of interest due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine typically involves the reaction of 1-benzylpiperidine with isopropylamine under controlled conditions. The process may include steps such as:

    Formation of the Piperidine Ring: Starting with benzylamine and a suitable ketone, the piperidine ring is formed through a cyclization reaction.

    N-Alkylation: The piperidine derivative is then alkylated using isopropylamine in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-benzylpiperidin-4-yl)-N-isopropylpropan-1-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other piperidine derivatives. Its structural features make it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C18H30N2/c1-16(2)19-12-6-9-17-10-13-20(14-11-17)15-18-7-4-3-5-8-18/h3-5,7-8,16-17,19H,6,9-15H2,1-2H3

InChI Key

UFFURBJZEJEQCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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